molecular formula C24H19FO3 B2602227 7-(benzyloxy)-6-ethyl-3-(4-fluorophenyl)-4H-chromen-4-one CAS No. 328018-90-2

7-(benzyloxy)-6-ethyl-3-(4-fluorophenyl)-4H-chromen-4-one

Cat. No.: B2602227
CAS No.: 328018-90-2
M. Wt: 374.411
InChI Key: DBOXJVAJMBFYPH-UHFFFAOYSA-N
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Description

7-(benzyloxy)-6-ethyl-3-(4-fluorophenyl)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. This compound is characterized by its unique structure, which includes a benzyloxy group at the 7th position, an ethyl group at the 6th position, and a 4-fluorophenyl group at the 3rd position of the chromen-4-one core. Chromen-4-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(benzyloxy)-6-ethyl-3-(4-fluorophenyl)-4H-chromen-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

7-(benzyloxy)-6-ethyl-3-(4-fluorophenyl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The benzyloxy and ethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions can be carried out using reagents like halides, nucleophiles, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives.

Mechanism of Action

The mechanism of action of 7-(benzyloxy)-6-ethyl-3-(4-fluorophenyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

  • 7-(benzyloxy)-6-ethyl-3-(4-chlorophenyl)-4H-chromen-4-one
  • 7-(benzyloxy)-6-ethyl-3-(4-methylphenyl)-4H-chromen-4-one
  • 7-(benzyloxy)-6-ethyl-3-(4-nitrophenyl)-4H-chromen-4-one

Uniqueness

7-(benzyloxy)-6-ethyl-3-(4-fluorophenyl)-4H-chromen-4-one is unique due to the presence of the 4-fluorophenyl group, which imparts distinct electronic and steric properties. This can influence its reactivity and biological activity, making it a valuable compound for further research and development.

Properties

CAS No.

328018-90-2

Molecular Formula

C24H19FO3

Molecular Weight

374.411

IUPAC Name

6-ethyl-3-(4-fluorophenyl)-7-phenylmethoxychromen-4-one

InChI

InChI=1S/C24H19FO3/c1-2-17-12-20-23(13-22(17)27-14-16-6-4-3-5-7-16)28-15-21(24(20)26)18-8-10-19(25)11-9-18/h3-13,15H,2,14H2,1H3

InChI Key

DBOXJVAJMBFYPH-UHFFFAOYSA-N

SMILES

CCC1=CC2=C(C=C1OCC3=CC=CC=C3)OC=C(C2=O)C4=CC=C(C=C4)F

solubility

not available

Origin of Product

United States

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